molecular formula C20H34N6O2 B607784 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one CAS No. 1207629-49-9

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one

Cat. No. B607784
M. Wt: 390.532
InChI Key: LFMPVTVPXHNXOT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as GSK2245035 , has a molecular formula of C20H34N6O2 . It has an average mass of 390.523 Da and a monoisotopic mass of 390.274323 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 109.7±0.3 cm3 . It has 8 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 3.37 . It has a polar surface area of 97 Å2 and a molar volume of 341.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Derivatives

  • A study by Shilin, Voitenko, and Nechai (2019) discusses the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid, including compounds with pyridin-2-yl substituents. These derivatives, related to the compound , are noted for their potential in hemostatic activity and as neurotransmitters (Shilin, Voitenko, & Nechai, 2019).

Biological Activities and Mechanisms

  • Research by Khalid et al. (2016) on compounds like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides demonstrates their potential biological activities, including enzyme inhibition and molecular docking studies to understand ligand-binding affinity (Khalid et al., 2016).

Catalytic Applications

  • A study by Ohta, Yamada, and Sato (2016) explores the vapor-phase catalytic dehydration of compounds similar to the one , demonstrating potential applications in catalysis (Ohta, Yamada, & Sato, 2016).

Synthesis Techniques

  • Marin et al. (2002) report on the synthesis techniques relevant to derivatives of piperidin-2-ones, which can inform the synthesis and functionalization of the compound (Marin et al., 2002).

Potential Pharmaceutical Applications

  • Parlow et al. (2010) investigated piperazinyl glutamate pyridines, structurally related to the compound , for their inhibition of platelet aggregation, suggesting potential pharmaceutical applications (Parlow et al., 2010).

Anticholinesterase Activity

  • A study by Kang et al. (2013) on 9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, which share structural similarities with the compound , reveals their moderate anticholinesterase activity (Kang et al., 2013).

properties

IUPAC Name

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPVTVPXHNXOT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-Purin-8-one, 6-amino-7,9-dihydro-2-((1S)-1-methylbutoxy)-9-(5-(1-piperidinyl)pentyl)-

CAS RN

1207629-49-9
Record name GSK-2245035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK2245035
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GSK-2245035
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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